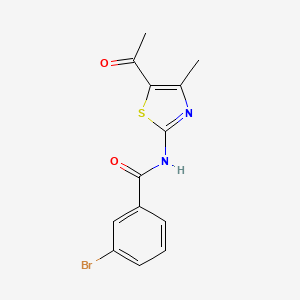N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide
CAS No.: 391219-69-5
VCID: VC6357516
Molecular Formula: C13H11BrN2O2S
Molecular Weight: 339.21
* For research use only. Not for human or veterinary use.

| Description |
Synthesis and Chemical ReactionsCompounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions, which are versatile methods for forming C–N bonds . These reactions involve the coupling of aryl halides with amines or other nitrogen-containing compounds in the presence of palladium catalysts and appropriate ligands. Synthesis Steps:
Potential ApplicationsCompounds with thiazole and benzamide moieties have been explored for various pharmaceutical applications, including anticancer, antifungal, and anti-inflammatory activities . Their mechanisms often involve interaction with enzymes or proteins critical in disease pathways.
Research Findings and Future DirectionsWhile specific research findings on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide are not available, compounds with similar structures have shown promise in various biochemical assays. Further research is necessary to elucidate the pharmacodynamics and pharmacokinetics of such compounds, including their stability, reactivity, and potential degradation pathways. Future Research Directions:
|
||||||||
|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 391219-69-5 | ||||||||
| Product Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide | ||||||||
| Molecular Formula | C13H11BrN2O2S | ||||||||
| Molecular Weight | 339.21 | ||||||||
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide | ||||||||
| Standard InChI | InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) | ||||||||
| Standard InChIKey | SSCGTACDLUARFY-UHFFFAOYSA-N | ||||||||
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C | ||||||||
| Solubility | not available | ||||||||
| PubChem Compound | 5162554 | ||||||||
| Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume